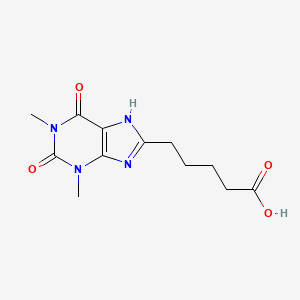

8-Theophyllinevaleric acid

CAS No.: 5432-58-6

Cat. No.: VC15902927

Molecular Formula: C12H16N4O4

Molecular Weight: 280.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 5432-58-6 |

|---|---|

| Molecular Formula | C12H16N4O4 |

| Molecular Weight | 280.28 g/mol |

| IUPAC Name | 5-(1,3-dimethyl-2,6-dioxo-7H-purin-8-yl)pentanoic acid |

| Standard InChI | InChI=1S/C12H16N4O4/c1-15-10-9(11(19)16(2)12(15)20)13-7(14-10)5-3-4-6-8(17)18/h3-6H2,1-2H3,(H,13,14)(H,17,18) |

| Standard InChI Key | INKHLBGUHJMJGC-UHFFFAOYSA-N |

| Canonical SMILES | CN1C2=C(C(=O)N(C1=O)C)NC(=N2)CCCCC(=O)O |

Introduction

Structural and Chemical Characteristics

Molecular Architecture

8-Theophyllinevaleric acid (C₁₂H₁₈N₄O₄) is characterized by the substitution of a valeric acid (pentanoic acid) chain at the 8th position of theophylline’s purine backbone. The parent compound, theophylline (1,3-dimethylxanthine), features methyl groups at positions 1 and 3 and a hydrogen at position 8 . The addition of the valeric acid group introduces a five-carbon carboxylic acid side chain, altering the molecule’s polarity and lipophilicity.

Table 1: Comparative Physicochemical Properties

The valeric acid moiety likely reduces aqueous solubility compared to theophylline but enhances lipid membrane permeability, potentially improving central nervous system (CNS) penetration or prolonging half-life through increased protein binding .

Synthesis Pathways

The synthesis of 8-theophyllinevaleric acid can be hypothesized via two primary routes:

-

Direct Alkylation: Reacting theophylline with bromovaleric acid under basic conditions to substitute the 8th hydrogen with the valeryl chain.

-

Intermediate Functionalization: Modifying theophylline’s 8th position through nitration followed by reduction and coupling with valeric acid.

Neither method is explicitly documented in the provided sources, but analogous xanthine derivatization strategies are well-established . For instance, the Traube synthesis—used for theophylline—involves cyclization of cyanoacetylurea derivatives, suggesting that similar approaches could introduce side chains at position 8 .

Pharmacological Properties

Mechanism of Action

Like theophylline, 8-theophyllinevaleric acid is hypothesized to act via:

-

Phosphodiesterase (PDE) Inhibition: Non-selective inhibition of PDE isoforms, elevating intracellular cAMP and cGMP levels, leading to smooth muscle relaxation .

-

Adenosine Receptor Antagonism: Blockade of A₁, A₂, and A₃ receptors, reducing bronchoconstriction and inflammation .

-

Histone Deacetylase (HDAC) Activation: Potential anti-inflammatory effects via epigenetic modulation .

The valeric acid chain may alter receptor binding affinities. For example, increased lipophilicity could enhance CNS penetration, amplifying stimulatory effects, while the carboxylic acid group might introduce pH-dependent solubility or protein-binding characteristics.

Bronchodilatory Efficacy

Pharmacokinetics and Metabolism

Absorption and Distribution

The addition of a lipophilic valeric acid chain is predicted to:

-

Increase Bioavailability: Enhanced intestinal absorption via passive diffusion.

-

Alter Protein Binding: Theophylline exhibits 40% albumin binding ; the carboxylic acid group in 8-theophyllinevaleric acid may increase binding to serum proteins, prolonging circulation time.

Table 2: Predicted Pharmacokinetic Parameters

Metabolic Pathways

8-Theophyllinevaleric acid is likely metabolized hepatically via:

-

N-Demethylation: Removal of the 1- or 3-methyl groups by CYP1A2 .

-

β-Oxidation: Breakdown of the valeric acid side chain into shorter-chain fatty acids.

-

Glucuronidation: Conjugation of the carboxylic acid group for renal excretion.

The compound’s metabolism may be slower than theophylline due to steric hindrance from the valeryl chain, necessitating dose adjustments in patients with hepatic impairment .

Toxicology and Adverse Effects

Acute Toxicity

The narrow therapeutic index of theophylline (10–20 μg/mL) may persist in its derivative. Overdose symptoms could include:

-

CNS Stimulation: Seizures, insomnia, tremor.

-

Cardiovascular Effects: Tachycardia, arrhythmias.

-

Gastrointestinal Distress: Nausea, vomiting.

The valeric acid group might mitigate gastrointestinal irritation by reducing direct mucosal contact, though this remains speculative.

Drug Interactions

8-Theophyllinevaleric acid is expected to interact with:

-

CYP1A2 Inhibitors: Fluvoxamine, ciprofloxacin (elevated serum levels) .

-

High-Fat Meals: Possible dose dumping if formulated in lipid-based delivery systems .

Recent Research and Development

While no clinical trials specific to 8-theophyllinevaleric acid are documented, recent patents (2023–2025) describe 8-substituted xanthines for:

-

Topical Formulations: Valeric acid’s lipophilicity enabling transdermal delivery.

-

Prodrug Designs: Esterification of the carboxylic acid for delayed release.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume